
2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol is a complex organic compound that features both an indole and an indene moiety. The presence of a chlorine atom on the indole ring and a hydroxyl group on the indene ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol typically involves multi-step organic reactions. One common method starts with the chlorination of indole to obtain 6-chloroindole. This intermediate is then subjected to a Friedel-Crafts alkylation with indanone to form the desired product. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts, and the reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial quantities.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group on the indene ring can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 2-(6-chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-one.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
2-(6-クロロ-1H-インドール-2-イル)-2,3-ジヒドロ-1H-インデン-2-オールの作用機序は、特定の分子標的との相互作用を伴います。インドール部分は、さまざまな酵素や受容体と相互作用し、生物学的経路を阻害または活性化することができます。塩素原子とヒドロキシル基は、化合物の標的への結合親和性と特異性を高め、観察された生物学的効果につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(6-クロロ-1H-インドール-2-イル)-2,3-ジヒドロ-1H-インデン-2-オン: 構造は類似していますが、ヒドロキシル基の代わりにケトン基があります。
6-クロロインドール: インデン部分がないため、それほど複雑ではありません。
2,3-ジヒドロ-1H-インデン-2-オール: インドール部分がないため、生物学的活性に関して汎用性が低くなります。
独自性
2-(6-クロロ-1H-インドール-2-イル)-2,3-ジヒドロ-1H-インデン-2-オールは、インドール部分とインデン部分の組み合わせ、そして塩素原子とヒドロキシル基の両方の存在により、ユニークです。この組み合わせにより、より単純な類似体には見られない、ユニークな化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-Chloroindole: Lacks the indene moiety, making it less complex.
2,3-Dihydro-1H-inden-2-ol: Lacks the indole moiety, making it less versatile in terms of biological activity.
Uniqueness
2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol is unique due to the combination of the indole and indene moieties, along with the presence of both a chlorine atom and a hydroxyl group. This combination provides a unique set of chemical and biological properties that are not found in simpler analogs.
特性
CAS番号 |
174349-26-9 |
|---|---|
分子式 |
C17H14ClNO |
分子量 |
283.7 g/mol |
IUPAC名 |
2-(6-chloro-1H-indol-2-yl)-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C17H14ClNO/c18-14-6-5-11-7-16(19-15(11)8-14)17(20)9-12-3-1-2-4-13(12)10-17/h1-8,19-20H,9-10H2 |
InChIキー |
JOESVUWKBRKXJH-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CC1(C3=CC4=C(N3)C=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



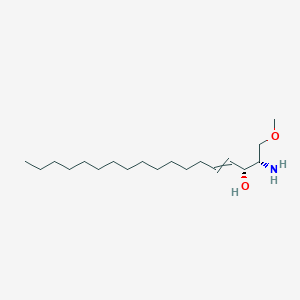
![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
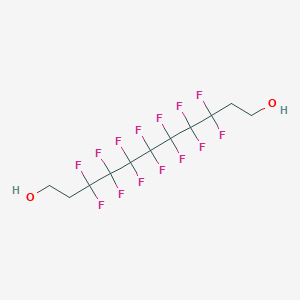

![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
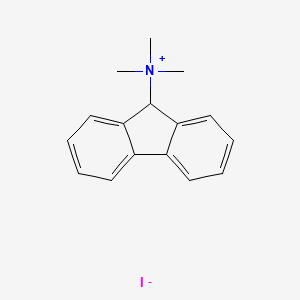
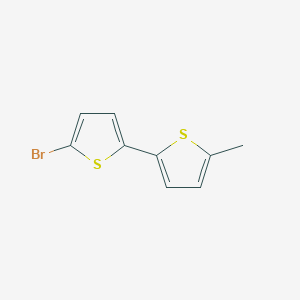

![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
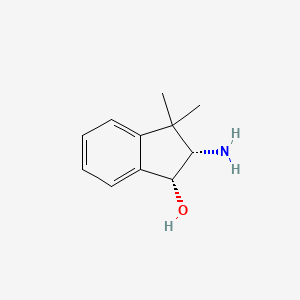
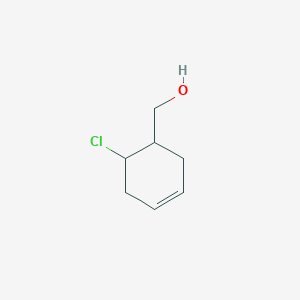
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
